An In-depth Technical Guide to 2-(Propan-2-yl)heptanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Propan-2-yl)heptanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from structurally similar molecules. The guide covers the compound's fundamental chemical identity, predicted physicochemical properties, potential synthetic pathways, expected spectral characteristics, and general safety considerations. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who may be interested in this molecule.
Chemical Identity and Structure
2-(Propan-2-yl)heptanoic acid, also known as 2-isopropylheptanoic acid, is a carboxylic acid with a heptanoic acid backbone substituted with an isopropyl group at the alpha-carbon (C2).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 116988-31-9 | [1][2] |
| Molecular Formula | C10H20O2 | [1][2] |
| Molecular Weight | 172.26 g/mol | [2] |
| SMILES | CCCCCC(C(O)=O)C(C)C | [2] |
| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
The structure of 2-(Propan-2-yl)heptanoic acid features a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-(propan-2-yl)heptanoic acid and (S)-2-(propan-2-yl)heptanoic acid. The properties and biological activity of these enantiomers may differ significantly.
Diagram 1: Chemical Structure of 2-(Propan-2-yl)heptanoic Acid
Caption: 2D structure of 2-(Propan-2-yl)heptanoic acid.
Physicochemical Properties (Predicted and Inferred)
Table 2: Predicted Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction |
| Appearance | Colorless to pale yellow liquid | General property of similar carboxylic acids. |
| Odor | Faintly fatty or waxy | Based on analogs like 2-methylheptanoic acid. |
| Boiling Point | ~230-250 °C | Extrapolated from heptanoic acid (223 °C) and considering the increased molecular weight. |
| Melting Point | < 0 °C | Branched chains tend to lower melting points compared to their linear isomers. Heptanoic acid's melting point is -7.5 °C. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical for medium-chain carboxylic acids.[3] |
| pKa | ~4.8 - 5.0 | Similar to other aliphatic carboxylic acids. |
Expert Insights: The isopropyl group at the C2 position will introduce steric hindrance around the carboxylic acid functionality. This may slightly decrease its acidity (increase the pKa) compared to n-heptanoic acid due to electronic effects and solvation hindrance. The branching will also likely lower the boiling and melting points compared to a linear C10 carboxylic acid due to less efficient packing in the solid state and weaker van der Waals forces.
Synthesis and Purification
While no specific, detailed synthesis protocol for 2-(Propan-2-yl)heptanoic acid has been found in the reviewed literature, a common and effective method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis.
Proposed Synthetic Pathway: Malonic Ester Synthesis
This method involves the alkylation of diethyl malonate. The causality behind this choice lies in the acidity of the α-protons of the malonic ester, which can be easily deprotonated by a suitable base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide. A second alkylation can be performed before hydrolysis and decarboxylation to yield the desired α-substituted carboxylic acid.
Diagram 2: Proposed Synthesis of 2-(Propan-2-yl)heptanoic Acid via Malonic Ester Synthesis
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard malonic ester synthesis and should be optimized for this specific target molecule.
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Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir the mixture at room temperature until a clear solution is formed.
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First Alkylation: To the solution of the sodium salt of diethyl malonate, add one equivalent of 1-bromopentane dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
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Second Deprotonation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen.
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Second Alkylation: One equivalent of 2-bromopropane is then added, and the mixture is refluxed again until the reaction is complete.
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Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with an excess of aqueous acid (e.g., HCl or H2SO4) and heated to reflux. This step hydrolyzes the ester groups to carboxylic acids and the resulting β-dicarboxylic acid readily decarboxylates upon heating to yield 2-(propan-2-yl)heptanoic acid.
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Purification: The crude product can be purified by extraction, followed by distillation under reduced pressure or by column chromatography on silica gel.
Self-Validating System: Throughout this process, the identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Spectral Characterization (Predicted)
No experimental spectra for 2-(Propan-2-yl)heptanoic acid have been found. However, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
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-COOH Proton: A broad singlet in the region of 10-13 ppm.
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α-CH Proton: A multiplet around 2.2-2.6 ppm, coupled to the protons of the isopropyl group and the adjacent methylene group.
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Isopropyl -CH Proton: A multiplet further downfield than the methyl protons of the isopropyl group, likely around 1.5-2.0 ppm.
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Isopropyl -CH₃ Protons: A doublet around 0.9-1.2 ppm. Due to the chiral center, these two methyl groups are diastereotopic and may appear as two separate doublets.
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Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.
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α-Carbon (-CH-): A signal around 40-50 ppm.
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Isopropyl -CH Carbon: A signal around 30-35 ppm.
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Isopropyl -CH₃ Carbons: Signals in the range of 15-25 ppm.
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Alkyl Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
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C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 172.
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Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, m/z = 45) or the isopropyl group (-CH(CH₃)₂, m/z = 43). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for carboxylic acids.
Applications in Drug Development (Exploratory)
There is currently no specific information in the scientific literature detailing the application of 2-(propan-2-yl)heptanoic acid in drug development. However, branched-chain fatty acids are of interest in pharmaceutical sciences for several reasons:
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Improved Pharmacokinetic Properties: The introduction of branching can alter the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
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Prodrug Strategies: The carboxylic acid group can be used to form ester or amide prodrugs, which can enhance drug delivery and targeting.
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Pharmacological Activity: Some branched-chain fatty acids exhibit their own biological activities. For instance, valproic acid, a branched-chain carboxylic acid, is an established antiepileptic and mood-stabilizing drug. The biological effects of 2-(propan-2-yl)heptanoic acid are yet to be investigated.
Further research would be required to explore any potential therapeutic applications of this compound.
Safety and Handling
A safety data sheet (SDS) for 2-(propan-2-yl)heptanoic acid indicates that it should be handled with care in a laboratory setting.[1] While detailed toxicity data is not available, general precautions for handling carboxylic acids should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.
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Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1]
Conclusion
2-(Propan-2-yl)heptanoic acid is a chiral, branched-chain carboxylic acid for which specific experimental data is scarce. This guide has provided a detailed overview of its chemical structure and has offered scientifically grounded predictions for its physicochemical properties, synthesis, and spectral characteristics based on established chemical principles and data from analogous compounds. While its potential applications in drug development are yet to be explored, its structural features suggest it could be a molecule of interest for medicinal chemists. Further experimental investigation is necessary to fully characterize this compound and evaluate its potential.
References
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PubChem. Heptanoic acid. [Link]
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Chem-Impex. Heptanoic acid. [Link]
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Aaron Chemistry. 2-(propan-2-yl)heptanoic acid. [Link]
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The Good Scents Company. 2-methyl heptanoic acid. [Link]
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PubChem. Hexanoic acid, 2-(1-methylethyl)-. [Link]
